N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide

Antitumor screening Structure–Activity Relationship (SAR) Acenaphthene derivatives

N-(1,2-Dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide (CAS 896342-84-0) is a synthetic small molecule belonging to the acenaphthene-derived benzamide class, characterized by a 1,2-dihydroacenaphthylene core linked via an amide bond to a 3-(methylsulfanyl)phenyl ring (C20H17NOS, MW 319.42 g/mol). This compound is commercially available at ≥95% purity for research purposes and is structurally categorized as a naphthalene derivative.

Molecular Formula C20H17NOS
Molecular Weight 319.42
CAS No. 896342-84-0
Cat. No. B2773148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide
CAS896342-84-0
Molecular FormulaC20H17NOS
Molecular Weight319.42
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
InChIInChI=1S/C20H17NOS/c1-23-16-6-2-5-15(12-16)20(22)21-18-11-10-14-9-8-13-4-3-7-17(18)19(13)14/h2-7,10-12H,8-9H2,1H3,(H,21,22)
InChIKeyNPIREWQNXAOWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,2-Dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide (CAS 896342-84-0): Structural Identity and Procurement Baseline


N-(1,2-Dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide (CAS 896342-84-0) is a synthetic small molecule belonging to the acenaphthene-derived benzamide class, characterized by a 1,2-dihydroacenaphthylene core linked via an amide bond to a 3-(methylsulfanyl)phenyl ring (C20H17NOS, MW 319.42 g/mol) . This compound is commercially available at ≥95% purity for research purposes and is structurally categorized as a naphthalene derivative . The acenaphthene scaffold has been associated with diverse biological activities, including antitumor potential, though the specific pharmacological profile of this exact derivative remains sparsely characterized in the peer-reviewed primary literature [1].

Why In-Class Acenaphthene–Benzamide Analogs Cannot Substitute for N-(1,2-Dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide (CAS 896342-84-0)


Within the acenaphthene–benzamide series, both the position of the methylsulfanyl substituent on the benzamide ring and the point of attachment to the dihydroacenaphthylene core critically influence biological activity [1]. Published structure–activity relationship (SAR) data on related acenaphthene derivatives demonstrate that even minor positional isomerism (e.g., 2- vs. 3- vs. 4-methylsulfanyl substitution) can produce divergent antitumor potency profiles across cell lines, precluding reliable interchange [1]. Consequently, procurement decisions based on nominal class membership alone risk selecting a compound with materially different target engagement, metabolic stability, or cytotoxicity, undermining experimental reproducibility in screening cascades.

Quantitative Differential Evidence for N-(1,2-Dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide (CAS 896342-84-0) Against Closest Analogs


Positional Isomer Differentiation: 3-(Methylsulfanyl) vs. 4-(Methylsulfanyl) Benzamide Regioisomers in the Acenaphthene Series

The 3-(methylsulfanyl)benzamide substitution pattern (target compound) is structurally distinct from the 4-(methylsulfanyl)benzamide regioisomer (CAS 896356-44-8), which is commercially available as a direct positional analog . In SAR studies of structurally related acenaphthene–thiazole–benzamide hybrids, the position of substituents on the benzamide ring produced marked differences in antitumor activity: for instance, a methoxy group at the 4-position delivered IC50 values that differed by >2-fold across multiple cell lines compared with alternative substitution patterns [1]. Although head-to-head data for the exact 3-SMe vs. 4-SMe pair are absent from the peer-reviewed literature, the established positional sensitivity of the benzamide pharmacophore in this scaffold class supports the inference that these regioisomers cannot be assumed equipotent [1].

Antitumor screening Structure–Activity Relationship (SAR) Acenaphthene derivatives

Scaffold Differentiation: Dihydroacenaphthylene Core vs. Naphthalene or Phenyl Cores in Benzamide Antitumor Agents

The 1,2-dihydroacenaphthylene core of the target compound provides a rigid, fused tricyclic architecture that is topologically distinct from simpler naphthalene or phenyl-based benzamides. In a published SAR study of 12 acenaphthene derivatives, the dihydroacenaphthylene-bearing compound 3c demonstrated antitumor activity against the SKRB-3 breast cancer cell line comparable to the positive control adriamycin (IC50 not explicitly reported for 3c, but activity described as 'as high as the positive control') [1]. By contrast, structurally simpler benzamide derivatives lacking the acenaphthene core generally exhibit weaker or absent antitumor activity in the same assay panel, indicating that the dihydroacenaphthylene scaffold contributes meaningfully to target engagement or cellular permeability within this chemotype [1]. This supports the selection of the target compound over core-simplified analogs when acenaphthene-specific pharmacological space is being explored.

Antitumor activity Scaffold comparison Acenaphthene derivatives

Methylsulfanyl Substituent Differentiation: Thioether vs. Methoxy or Unsubstituted Benzamide Analogs in the Acenaphthene Series

The methylsulfanyl (–SMe) group at the 3-position of the benzamide ring in the target compound is a thioether moiety with distinct electronic and lipophilic properties compared to the methoxy (–OMe) or unsubstituted (–H) analogs available in the acenaphthene–benzamide series. In the Molecules 2011 study, acenaphthene–thiazole–benzamide derivative 4c (4-methoxy substitution) showed quantifiably different antitumor activity from its unsubstituted benzamide counterpart 4b across multiple cell lines, confirming that the nature of the benzamide substituent modulates potency [1]. The thioether group in the target compound introduces a sulfur atom capable of distinct metabolic transformations (S-oxidation to sulfoxide/sulfone) and altered hydrogen-bonding capacity relative to oxygen-based substituents, which can affect both target binding and pharmacokinetics [1]. While direct IC50 values for the target compound are not available in the peer-reviewed literature, the demonstrated substituent sensitivity within the class makes the –SMe variant a chemically non-redundant member of the compound family.

Thioether pharmacophore Methylsulfanyl benzamide SAR

Recommended Application Scenarios for N-(1,2-Dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide (CAS 896342-84-0) Based on Available Evidence


Antitumor Screening Library Expansion Targeting Breast Cancer Cell Lines

The acenaphthene–benzamide scaffold has demonstrated promising antitumor activity against breast cancer cell lines, with derivative 3c achieving adriamycin-comparable potency in SKRB-3 cells [1]. The target compound, bearing the 3-(methylsulfanyl)benzamide substitution not explored in the published series, represents a rational structural expansion for screening against breast cancer panels (e.g., SKRB-3, MDA-MB-468, MCF-7) to probe the contribution of thioether substitution to potency and selectivity [1].

Structure–Activity Relationship (SAR) Studies on Acenaphthene–Benzamide Positional Isomers

The commercial availability of the 2-, 3-, and 4-(methylsulfanyl)benzamide regioisomers in the dihydroacenaphthylene series enables systematic SAR profiling. The target compound (3-SMe) fills a specific positional gap in the isomer matrix, allowing researchers to determine how substitution position on the benzamide ring affects target binding, cellular permeability, and metabolic stability within a constant scaffold [1].

Metabolic Stability and Thioether Oxidation Profiling in Acenaphthene Derivatives

The methylsulfanyl group is subject to P450-mediated S-oxidation to sulfoxide and sulfone metabolites, which can profoundly alter pharmacological activity and toxicity. The target compound offers a defined chemical probe to investigate the metabolic fate of thioether-containing acenaphthene–benzamides in hepatic microsome or hepatocyte assays, generating data critical for lead optimization in programs where sulfur-containing pharmacophores are under evaluation [1].

Negative Control or Counter-Screen in Acenaphthene-Based Target Engagement Assays

Given the structural similarity but distinct substitution pattern relative to active acenaphthene–thiazole–benzamide hybrids (e.g., 3c, 4c), the target compound may serve as a selectivity control in biochemical or cellular target engagement assays, helping to delineate whether observed activity is specific to the thiazole-containing series or generalizable to simpler acenaphthene–benzamides [1].

Quote Request

Request a Quote for N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.